S-Methyl-L-cysteine
Description
Historical Context of Discovery and Early Research on SMC
The initial preparation of S-Methyl-L-cysteine appears to have occurred in the 1930s during investigations into the metabolism and interconversion of sulfur-containing amino acids like cysteine and methionine. oup.com Early research was also driven by studies on cysteine-deficient diets. oup.com The synthesis of its oxidized form, this compound sulfoxide (B87167) (SMCSO), was first mentioned in the literature in the early 1950s, with its identification in extracts from garlic and other Allium species reported in 1954. oup.com Much of the early focus on SMCSO was due to its identification as the "kale anaemia factor" in ruminant animals, a toxic effect that led to hemolytic anemia. researchgate.netsemanticscholar.orgroyalsocietypublishing.org However, subsequent research began to uncover a range of other biological activities in experimental animals. researchgate.netsemanticscholar.org
Distinction and Relationship between this compound and this compound Sulfoxide (SMCSO)
SMC and its oxidized counterpart, SMCSO, are intimately related yet structurally and functionally distinct molecules. Both are found in cruciferous and allium vegetables and contribute to their characteristic flavors and biological activities. tandfonline.comresearchgate.net
Chemical Structural Differences and Interconversion
The fundamental difference between SMC and SMCSO lies in the oxidation state of the sulfur atom. SMC, or (R)-2-amino-3-(methylthio)propanoic acid, is a thioether. lktlabs.comwikipedia.org SMCSO, also known as methiin, is the corresponding sulfoxide, containing an additional oxygen atom bonded to the sulfur atom (CH₃S(O)CH₂CH(NH₂)CO₂H). wikipedia.org This oxidation of the sulfur moiety transforms SMC into SMCSO. tandfonline.com This conversion is a key aspect of their biochemistry, and SMCSO can be synthesized from SMC. Some researchers have proposed that the synthesis of SMCSO in plants occurs through the direct methylation of cysteine to form SMC, which is then followed by sulfur oxygenation. oup.com
Structural Comparison
| Feature | This compound (SMC) | This compound Sulfoxide (SMCSO) |
|---|---|---|
| Chemical Formula | C₄H₉NO₂S wikipedia.org | C₄H₉NO₃S wikipedia.org |
| Molar Mass | 135.18 g·mol⁻¹ wikipedia.org | 151.18 g·mol⁻¹ wikipedia.org |
| Sulfur Group | Thioether (S-methyl) wikipedia.org | Sulfoxide (Methylsulfinyl) wikipedia.org |
Distinct and Overlapping Biological Activities
While chemically similar, SMC and SMCSO exhibit different biological profiles. SMCSO is often found in higher concentrations in vegetables like those from the Brassica family. nih.govecu.edu.au For instance, in cruciferous vegetables, SMCSO can constitute 1-4% of the dry weight, whereas glucosinolates make up about 0.1-0.6%. tandfonline.comnih.gov
Early research identified SMCSO as a toxicant in ruminants, but later studies in non-ruminant animals have shown potential anti-diabetic, anti-carcinogenic, and cardiovascular benefits. researchgate.netroyalsocietypublishing.orgnih.gov SMC has been studied for its antioxidative and neuroprotective activities. lktlabs.com While both compounds are present in cruciferous vegetables, their mechanisms of action are likely related but not identical. tandfonline.com The biological activity of SMCSO is often attributed to its breakdown products, which are formed by the action of cysteine sulfoxide lyase enzymes upon maceration (chewing or chopping) of the plant tissue. researchgate.nettandfonline.com In contrast, some studies have shown that SMCSO itself may not have significant effects on certain cells, while its metabolites, such as S-methyl methanethiosulfonate (B1239399) (MMTSO), do. nih.gov A scoping review of 21 articles, primarily on animal and in vitro models, found that SMCSO showed favorable anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. nih.gov
Significance of Sulfur-Containing Amino Acids in Biological Systems
Sulfur-containing amino acids, a class that includes methionine, cysteine, and their derivatives like SMC, are fundamental to the integrity and function of cellular systems. nih.govnih.gov They are indispensable for protein synthesis and are precursors to a host of essential molecules. cambridge.orgresearchgate.net
These amino acids play a critical role in maintaining the cellular redox state and in the detoxification of harmful compounds and reactive oxygen species. nih.gov Cysteine, for example, is a crucial component for the synthesis of major intracellular antioxidants like glutathione (B108866). nih.govcambridge.org Methionine, an essential amino acid obtained from the diet, is a precursor for S-adenosylmethionine (SAM), the primary methyl donor for numerous biological reactions, highlighting its role in methylation and epigenetic regulation. nih.govcambridge.org
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | SMC |
| This compound Sulfoxide | SMCSO |
| S-methyl methanethiosulfonate | MMTSO |
| S-adenosylmethionine | SAM |
| Glutathione | - |
| Taurine | - |
| Methionine | - |
| Cysteine | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
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InChI Key |
IDIDJDIHTAOVLG-VKHMYHEASA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
| Source | PubChem | |
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Isomeric SMILES |
CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
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Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID50862579 | |
| Record name | S-Methylcysteine | |
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Molecular Weight |
135.19 g/mol | |
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Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | S-Methyl-L-cysteine | |
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CAS No. |
1187-84-4, 19651-44-6, 7728-98-5 | |
| Record name | (-)-S-Methyl-L-cysteine | |
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Occurrence, Distribution, and Variability of S Methyl L Cysteine and Its Derivatives in Biological Systems
Occurrence in Plant Species
SMC and its sulfoxide (B87167) derivative are widely distributed in various plant families, with particularly high prevalence in species known for their distinct sulfurous compounds.
Members of the Brassica genus, part of the Brassicaceae family, are well-established sources of S-methyl-L-cysteine and its sulfoxide. This compound itself has been identified in Brassica oleracea. nih.gov this compound sulfoxide (SMCSO) is abundant in many Brassica vegetables, including all Brassica oleracea L. varieties such as cabbage, broccoli, and cauliflower. researchgate.netoup.com
Research indicates that SMCSO concentrations vary among different Brassica vegetables. Brussels sprouts consistently exhibit the highest concentrations of SMCSO, followed by cauliflower. researchgate.netresearchgate.netroyalsocietypublishing.org Specific cultivars of cabbage (Brassica oleracea) have been reported to contain SMCSO at levels between 690 and 1,120 parts per million (ppm). usda.gov Rapeseed (Brassica napus L.), another significant member of the Brassicaceae family, also contains high levels of SMCSO. researchgate.netroyalsocietypublishing.org Beyond cultivated species, SMCSO is found in wild Brassica relatives such as wild radish (Raphanus raphanistrum L.), garlic mustard (Alliaria petiolata), and thale cress (Arabidopsis thaliana). royalsocietypublishing.org
The enzymatic hydrolysis of SMCSO, influenced by factors like acidification and tissue disruption, plays a role in the formation of various bioactive compounds in vegetables like red cabbage (Brassica oleracea var. capitata f. rubra).
Table 1: Reported this compound Sulfoxide (SMCSO) Concentrations in Selected Brassica Species
| Plant Species (Brassica) | SMCSO Concentration (Approximate) | Notes | Source |
| Brussels Sprouts | Highest concentration | Relative abundance | researchgate.netresearchgate.netroyalsocietypublishing.org |
| Cauliflower | High concentration | Relative abundance | researchgate.netresearchgate.netroyalsocietypublishing.org |
| Cabbage | 690-1,120 ppm | Range across cultivars | usda.gov |
| Rapeseed | High levels | General abundance | researchgate.netroyalsocietypublishing.org |
| Kale | 1-2% of dry weight | General abundance | researchgate.net |
The Allium genus, encompassing species like garlic, onion, and Chinese chives, is another major reservoir of this compound and its sulfoxide. This compound itself has been reported in Allium sativum (garlic). nih.gov SMCSO (methiin) is a common constituent in most Allium species. oup.com Specifically, (+)-S-methyl-L-cysteine sulfoxide (methiin) has been identified in A. sativum (garlic), A. cepa (onion), and A. porrum (leek), and A. ursinum. acs.org
Among the flavor precursors identified in 17 species of the Alliaceae family, (+)-S-methyl-L-cysteine sulfoxide was found to be the most abundant. acs.org In Chinese chives (Allium tuberosum), methiin is the predominant flavor precursor, contributing approximately 80% of the total flavor precursor content. mdpi.com Notably, wild Chinese chives (Allium hookeri) exhibit a higher content of the methiin-precursor, this compound, approximately 1.9 times greater than that found in cultivated A. tuberosum. mdpi.com
Table 2: Reported this compound (SMC) and this compound Sulfoxide (SMCSO) Occurrence in Selected Allium Species
| Plant Species (Allium) | Compound/Observation | Notes | Source |
| Garlic (A. sativum) | This compound present | General occurrence | nih.govnih.gov |
| Onion (A. cepa) | This compound present | General occurrence | nih.gov |
| Chinese Chives (A. tuberosum) | Methiin (SMCSO) is predominant flavor precursor (approx. 80%) | Relative abundance | mdpi.com |
| Wild Chinese Chives (A. hookeri) | S-methyl cysteine (precursor) 1.9x higher than cultivated A. tuberosum | Comparative concentration | mdpi.com |
| Various Allium species | (+)-S-methyl-L-cysteine sulfoxide (methiin) most abundant flavor precursor | General abundance | acs.org |
While primarily associated with Brassicaceae and Alliaceae, this compound and its derivatives have been explored in other plant contexts. For instance, the biosynthesis of this compound has been investigated in radish (Raphanus) leaves, a member of the Brassicaceae family, where it is formed by the methylation of cysteine. nih.gov Other Brassicaceae genera like Armoracia (horseradish) and Lepidium (watercress, arugula) also contain sulfur-containing compounds, including glucosinolates and this compound sulfoxide. scholarena.conih.gov
Detailed analysis in garlic plants across their vegetation period revealed dynamic changes in methiin content. At the end of the vegetation cycle (July), higher methiin concentrations were found in the bulbs, while concentrations in leaves and false stems showed a decrease. Methiin was also present in the scape and spathe, including bulbils and flowers, at the end of vegetation. agriculturejournals.cz
Table 3: Variability of Methiin (SMCSO) Content in Garlic Plant Parts Across Growth Stages
| Plant Part | Trend in Methiin Content (Vegetation End, July) | Source |
| Bulbs | Increased concentration | agriculturejournals.cz |
| Leaves | Decreased concentration | agriculturejournals.cz |
| False Stems | Decreased concentration | agriculturejournals.cz |
| Scape & Spathe (with bulbils and flowers) | Present at end of vegetation | agriculturejournals.cz |
Environmental conditions and agricultural practices can significantly impact the levels of this compound sulfoxide (SMCSO) in vegetables. Factors such as plant genetics, cultivar selection, growing conditions, exposure to pathogens, temperature, time of harvest, availability of nutrients, and storage conditions all play a role in influencing SMCSO levels. tandfonline.com
For instance, treatment with methyl jasmonate (MeJA), a plant elicitor, has been shown to promote the conversion of S-alkyl-L-cysteine to S-alk(en)ylcysteine sulfoxides (CSOs) in Chinese chives (Allium tuberosum). This leads to an increased accumulation of flavor precursor CSOs and, consequently, higher levels of this compound, which intensifies the pungent flavor of the chives. researchgate.net This highlights the responsiveness of SMC biosynthesis to external stimuli.
Occurrence in Other Organisms
Beyond plants, this compound and its derivatives have been identified in other biological systems. This compound has been reported as a human urinary metabolite, indicating its presence and metabolism within the human body. nih.gov
In the context of the anaerobic protozoan parasite Entamoeba histolytica, S-methylcysteine (SMC) has been observed to accumulate dramatically under conditions of L-cysteine deprivation. In this organism, SMC is synthesized from methanethiol (B179389) and O-acetylserine through the action of cysteine synthase, suggesting its role as a potential storage compound for sulfide (B99878) and methyl groups, similar to its proposed function in plants. nih.gov Furthermore, S-methylglutathione, a tripeptide containing S-methylcysteine, has been noted to appear during the metabolism of various methylated drugs and pesticides in animals. tandfonline.com
Identification in Fungi and Microorganisms
SMC and its derivatives are found in various microorganisms, particularly those residing in the gastrointestinal tract. Many bacteria within the human microbiota exhibit cysteine β-lyase activity, an enzymatic process capable of cleaving the carbon-sulfur bonds of S-alkyl-cysteine molecules, including this compound. This cleavage liberates ammonia, pyruvate, and the corresponding thiol scispace.com. This enzymatic activity is widely distributed among various microorganisms, such as Anaerovibrio lipolytica, Bacillus subtilis, Bacteroides species, Escherichia coli, Eubacterium limosum, Fusobacterium necrophorum and varium, Lactobacillus species, Megasphaera elsdenii, Pseudomonas cruciviae, and Veillonella alcalescens scispace.com. These bacterial cysteine β-lyases demonstrate broad substrate specificity, playing a significant role in the metabolism of dietary alkyl-cysteine conjugates scispace.com.
In fungi, this compound has been shown to influence metabolic processes. For instance, at a concentration of 10-2 M, this compound strongly inhibited ochratoxin production by Aspergillus ochraceus. However, this inhibition was observed only when the pH of the media was below 5.0 nih.gov.
Presence and Metabolism in Animal Tissues
This compound and its derivatives are present in animal tissues, often as a result of dietary intake or metabolic processes. This compound sulfoxide (SMCSO, PubChem CID: 182092), a closely related derivative abundant in Brassica and Allium vegetables, has been identified as a toxicant in ruminant animals, where it is known as the 'kale anaemia factor' researchgate.netresearchgate.netcornell.edu. In these animals, the rumen is believed to convert SMCSO into dimethyl disulfide, which acts as an oxidant, damaging blood cell membranes and oxidizing hemoglobin cornell.edu.
Contrary to its toxic effects in ruminants, studies in experimental animals, particularly rats, have indicated potential beneficial effects of SMCSO, including anti-carcinogenic, anti-diabetic, and cardiovascular benefits researchgate.netresearchgate.netrsc.orgresearchgate.net. This compound itself has been investigated for its metabolic effects in animal models. For example, oral administration of this compound (100 mg/kg) in male Wistar rats fed a high-fructose diet resulted in a significant attenuation of plasma glucose, insulin (B600854), and tumor necrosis factor-alpha, along with improved antioxidant enzyme activities, suggesting its potential in improving insulin resistance and attenuating metabolic syndrome medchemexpress.comnih.gov.
Furthermore, studies using radiolabeled S-[11C]Methyl-L-cysteine ([11C]MCYS) in normal mice revealed its tissue accumulation and distribution. At 5 minutes post-injection, the liver showed the highest uptake (1.97% injected dose (ID)/g), followed by blood (1.03% ID/g), stomach (0.99% ID/g), heart (0.94% ID/g), small intestine (0.92% ID/g), lung (0.91% ID/g), kidney (0.89% ID/g), brain (0.72% ID/g), and muscle (0.61% ID/g). Most tissues exhibited moderate to rapid washout of the compound nih.gov. Notably, in these animal studies, over 99% of [11C]MCYS remained unincorporated into proteins in tumor, pancreas, brain, and blood tissues, and more than 90% remained intact in these tissues nih.gov.
Detection in Human Biological Fluids (e.g., Urine, Plasma)
This compound (SMC) and this compound sulfoxide (SMCSO) are naturally occurring sulfur compounds detectable in human biological fluids. A quantitative analytical method using isotope-labeled internal standards and liquid chromatography-mass spectrometry (LC-MS/MS) has been developed for their detection in human urine and plasma mdpi.comresearchgate.netnih.govquadram.ac.uknih.govdoaj.org.
The limits of detection (LOD) for SMC were established at 0.08 µM for urine and 0.04 µM for plasma mdpi.comresearchgate.netnih.govquadram.ac.uknih.govdoaj.org. For SMCSO, the LODs were 0.03 µM for urine and 0.02 µM for plasma mdpi.comresearchgate.netnih.govquadram.ac.uknih.gov. Calibration curves demonstrated linearity across a wide range of concentrations for both compounds in urine and plasma, with correlation coefficients (r²) consistently above 0.9987 mdpi.comresearchgate.netnih.govquadram.ac.uknih.gov.
Quantitative data from human urine samples (n=9) showed an average urinary concentration of SMC at 2.73 ± 0.61 μM, while SMCSO was present at a higher average concentration of 38.03 ± 21.28 μM mdpi.comnih.gov. SMC levels in urine have been reported to range from 0.02-0.7 µg/mL with significant inter-day and inter-individual variations ebi.ac.uk.
SMC has also been detected in human plasma. Human blood plasma contains a variable amount of S-methylcysteine, averaging 3.9 ± 1.9 µmol/L, with a range of 1.4–6.5 µmol/L ebi.ac.uk. Following consumption of broccoli soup, SMCSO was detected in plasma, with peak concentrations occurring after 1.4 hours and reaching 198 µmol L⁻¹ nih.gov. Urine is identified as a major route of excretion for SMCSO, with approximately 6% of consumed SMCSO excreted in urine after 24 hours nih.govtandfonline.com. The excretion and metabolism of orally administered radiolabeled this compound (150 mg) in human volunteers showed that 55.9% of the radioactivity was voided in urine over three days, with 33.3% excreted within the first 24 hours nih.gov. Fecal excretion was minimal (approximately 1.4%), while remaining radioactivity was slowly excreted in urine over 21 days or exhaled as CO2 nih.gov.
Table 1: Detection Limits and Average Concentrations of SMC and SMCSO in Human Biological Fluids
| Compound | Matrix | Limit of Detection (LOD) | Average Concentration (n=9) |
| SMC | Urine | 0.08 µM mdpi.comresearchgate.netnih.govquadram.ac.uknih.govdoaj.org | 2.73 ± 0.61 µM mdpi.comnih.gov |
| SMC | Plasma | 0.04 µM mdpi.comresearchgate.netnih.govquadram.ac.uknih.govdoaj.org | 3.9 ± 1.9 µM (range 1.4–6.5 µM) ebi.ac.uk |
| SMCSO | Urine | 0.03 µM mdpi.comresearchgate.netnih.govquadram.ac.uknih.gov | 38.03 ± 21.28 µM mdpi.comnih.gov |
| SMCSO | Plasma | 0.02 µM mdpi.comresearchgate.netnih.govquadram.ac.uknih.gov | Peak 198 µmol L⁻¹ nih.gov |
SMC as a Constituent of the Human Metabolome
This compound is recognized as a constituent of the human metabolome rsc.orgmedchemexpress.comhmdb.ca. It is classified as a human urinary metabolite and a plant metabolite nih.govebi.ac.ukebi.ac.uk. SMC is a minor amino acid naturally excreted in human urine and is considered a protective agent against oxidative stress ebi.ac.uk. Its metabolic sources include the catabolism of the repair catalytic protein MGMT (EC 2.1.1.37), which removes methyl groups from modified DNA nucleotides ebi.ac.uk.
SMC is also a biotransformation product of methyl bromide and nicotine (B1678760) ebi.ac.uk. The Human Metabolome Database (HMDB) lists S-methylcysteine (HMDB0002108) as a compound found in human blood, feces, and urine, and in placental tissue hmdb.ca. Metabolism of SMC in humans occurs via pathways including S-oxidation, N-acetylation, and deamination, leading to extensive degradation of the molecule and the production of inorganic sulfate (B86663) and carbon dioxide nih.gov. The presence of SMC in human biological fluids and its involvement in various metabolic pathways underscore its endogenous nature and its role within the complex human metabolome rsc.orgmedchemexpress.comhmdb.ca.
Biosynthesis and Metabolic Pathways
Biosynthesis in Plants
In plants, S-Methyl-L-cysteine is a common metabolite, with its biosynthesis proceeding through distinct enzymatic routes involving several key precursors.
This compound (SMC) is synthesized in plants primarily as an S-methylated derivative of L-cysteine. nih.gov One established pathway involves the post-translational methylation of L-cysteine. nih.gov This methylation can occur through the transfer of a methyl group from S-adenosylmethionine (SAM) or S-methylmethionine directly to L-cysteine. nih.gov
An alternative pathway for SMC synthesis involves the transfer of the alanyl moiety from O-acetylserine (OAS) to methanethiol (B179389) (CH₃SH), a reaction catalyzed by cysteine synthase (CS). nih.gov This highlights the role of OAS as a central precursor in sulfur amino acid metabolism in plants. L-cysteine itself is synthesized in plants from sulfide (B99878) and OAS, with the final steps catalyzed by serine acetyltransferase (SAT) and cysteine synthase (O-acetylserine (thiol)-lyase). nih.govguidetopharmacology.orguni.lu
Methionine, another crucial sulfur-containing amino acid, is synthesized from L-cysteine and O-phosphohomoserine (OPH) through a transsulfuration pathway. guidetopharmacology.orgwikipedia.orgfishersci.co.ukwikipedia.org This pathway involves three key enzymes: cystathionine (B15957) γ-synthase (CgS), which forms L-cystathionine from O-phosphohomoserine and L-cysteine; wikipedia.orgnih.gov cystathionine β-lyase (CbL), which cleaves cystathionine to homocysteine; wikipedia.orgmetabolomicsworkbench.org and methionine synthase (MS), which methylates homocysteine to produce methionine using N5-methyltetrahydrofolate as a methyl donor. fishersci.co.uk While methionine is a precursor to SAM, which can then methylate cysteine, the direct synthesis of SMC from OAS and methanethiol represents a distinct route.
S-Adenosylmethionine (SAM), also known as AdoMet, is a ubiquitous and critical metabolite found in all living cells, including those of plants. dsmz.denih.gov It functions as the primary biological methyl donor, facilitating numerous methylation reactions catalyzed by methyltransferases. dsmz.denih.govnih.govnih.gov SAM is formed from methionine and adenosine (B11128) triphosphate (ATP) through the action of methionine adenosyltransferase (MAT). nih.govnih.gov In the context of this compound biosynthesis, SAM directly contributes its methyl group for the S-methylation of L-cysteine. nih.gov Beyond its role in this compound formation, SAM is integral to various other plant metabolic processes, including the biosynthesis of polyamines and the phytohormone ethylene. wikipedia.orgwikidata.org
While the term "transthiomethylation pathways" is not a commonly cited specific pathway name for this compound biosynthesis in the scientific literature, the formation of the S-methyl group on L-cysteine involves direct S-methylation. This process typically occurs via the transfer of a methyl group. As detailed in Section 3.1.1 and 3.1.2, this compound can be formed through the methylation of L-cysteine, where S-adenosylmethionine (SAM) serves as the methyl donor. nih.gov Additionally, the reaction involving cysteine synthase transferring the alanyl moiety of O-acetylserine to methanethiol directly incorporates the S-methyl group from methanethiol. nih.gov This mechanism represents a direct incorporation of a methylthio group, contributing to the S-methylated structure of the compound. These processes underscore the enzymatic mechanisms responsible for introducing the methylthio moiety into the cysteine backbone.
SAM also exerts regulatory control over amino acid metabolism at both enzymatic and translational levels, and it influences gene expression through its role as a methyl donor in DNA and histone methylation. nih.govwikipedia.org The biosynthesis of L-cysteine is subject to feedback inhibition, primarily affecting the activity of serine acetyltransferase. guidetopharmacology.org O-acetylserine (OAS), a key intermediate in cysteine synthesis, functions as a signal molecule, modulating the expression of OAS gene clusters in response to environmental cues. nih.govuni.lu The initial uptake and assimilation of sulfate (B86663), which is the primary sulfur source for plants, are also regulated by processes involving sulfate transporters, adenosine 5'-phosphosulfate reductase (APR), and serine acetyltransferase (SAT). uni.lu Specific examples of regulation include the expression of the cystathionine γ-synthase (CgS) gene, which is regulated by methionine concentration in Arabidopsis. nih.gov
Metabolism in Mammalian Systems
In mammalian systems, this compound undergoes various metabolic transformations, primarily leading to its degradation and derivatization for excretion or further metabolic utilization.
The metabolism of this compound (SMC) in mammalian systems involves several distinct pathways of degradation and derivatization. Studies in humans have shown that the major route of excretion for SMC and its metabolites is through urine. nih.gov
Key metabolic transformations identified for this compound include:
S-oxidation: This is a significant pathway where the sulfur atom of SMC is oxidized. In humans, S-oxidation contributes to the metabolism of SMC. nih.gov In rats, S-oxidation leads to the formation of methylsulphinylacetic acid and 2-hydroxy-3-methylsulphinylpropionic acid. uni.lu Furthermore, inorganic sulfate is a considerable degradation product, incorporating sulfur derived from this compound sulfoxide (B87167), an oxidized derivative of SMC. nih.gov
N-acetylation: This pathway involves the addition of an acetyl group to the amino nitrogen of this compound. In rats, N-acetylation results in the formation of methylmercapturic acid sulphoxide, also known as N-acetyl-S-methyl-L-cysteine S-oxide. nih.govuni.lu
Deamination: This process involves the removal of the amino group from this compound. Deamination is identified as another metabolic route for SMC in humans. nih.gov
While "dethiomethylation," "demethylation," and "transpeptidation" were listed in the prompt, direct evidence of these specific named pathways for this compound in the provided search results for mammalian metabolism is not explicitly detailed. However, the formation of inorganic sulfate as a degradation product implies the oxidative removal of the sulfur-methyl group, which could be considered a form of oxidative degradation involving the breakdown of the methylthio moiety. nih.gov The metabolism of this compound sulfoxide by cysteine conjugate β-lyases to produce S-methyl methanethiosulfinate and S-methyl methanethiolsulfonate has been observed, with dimethyl disulfide as a highly reactive derivative, though this is also associated with microbial or plant-based enzymes and ruminant animals. h-its.org The broader context of oxidative degradations is evident through the S-oxidation pathway and the ultimate production of sulfate.
Metabolism in Microorganisms
Impact of L-Cysteine Deprivation on Microbial Metabolism
L-cysteine plays a fundamental role in all living organisms, participating in critical functions such as the synthesis of iron-sulfur clusters, glutathione (B108866), and the regulation of protein structure, stability, and catalysis. nih.gov Maintaining L-cysteine homeostasis is crucial, as elevated concentrations can be toxic to microbial cells; for instance, 1 mM L-cysteine has been shown to limit growth in Escherichia coli. mdpi.com Microorganisms tightly regulate intracellular L-cysteine levels through controlled biosynthesis, degradation, and transport mechanisms. mdpi.comasm.org
Impact on Entamoeba histolytica : L-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica leads to significant alterations in its metabolic profile, particularly affecting glycolysis, amino acid, and phospholipid metabolism. nih.gov Studies have shown a sharp decrease in the levels of L-cysteine, L-cystine, and S-adenosylmethionine, coupled with a dramatic accumulation of O-acetylserine (OAS) and S-methylcysteine. nih.gov This accumulation of S-methylcysteine under L-cysteine deprivation highlights a metabolic shift or compensatory pathway, where it is synthesized from methanethiol and O-acetylserine via cysteine synthase. nih.gov
Furthermore, L-cysteine depletion in E. histolytica has been observed to repress glycolysis and energy generation. This is evidenced by reduced levels of key metabolites such as acetyl-CoA and ethanol, as well as major nucleotide di- and triphosphates, while glycolytic intermediates accumulate. nih.gov An interesting finding is the increased synthesis of isopropanolamine and phosphatidylisopropanolamine in response to L-cysteine depletion, a specific metabolic adjustment rather than a general oxidative stress response. nih.gov
Impact on Escherichia coli : In Escherichia coli, the intracellular concentration of free L-cysteine is maintained at a low level, typically between 100–200 µM. nih.gov High intracellular cysteine levels can inhibit the activity of enzymes involved in amino acid synthesis, thereby impairing bacterial growth. nih.gov To counteract this, excess cysteine down-regulates its own synthesis by inhibiting serine transacetylase. nih.gov
The degradation product of cysteine, hydrogen sulfide (H2S), acts as an anti-inducer of the transcriptional activator CysB, which plays a role in regulating cysteine synthesis and the transport of oxidized sulfur sources. nih.gov Both L-cysteine and L-cystine serve as suitable substrates for H2S production in E. coli. nih.gov Cysteine also plays a limiting role in glutathione synthesis in E. coli when sulfate is the sole sulfur source. nih.gov Deficiency in glutathione, as observed in gshA mutants, results in an increase in intracellular cysteine under stress conditions, prolonged sulfide production, and heightened sensitivity to hydrogen peroxide. nih.gov Microbial L-cysteine uptake systems, such as the cdsAB operon identified in Yersinia ruckeri where CdsA functions as an L-cysteine permease, are crucial for regulating intracellular cysteine levels and are involved in bacterial pathogenesis. asm.org
Table 1: Metabolic Changes in Entamoeba histolytica under L-Cysteine Deprivation nih.gov
| Metabolite | Change upon L-Cysteine Deprivation | Pathway/Role |
| L-Cysteine | Sharp Decrease | Essential amino acid, involved in protein synthesis, glutathione, iron-sulfur clusters. |
| L-Cystine | Sharp Decrease | Oxidized form of L-cysteine. |
| S-Adenosylmethionine (SAM) | Sharp Decrease | Methyl group donor, involved in various methylation reactions. |
| O-Acetylserine (OAS) | Dramatic Accumulation | Precursor for L-cysteine and this compound synthesis. |
| This compound (SMC) | Dramatic Accumulation | Synthesized from methanethiol and OAS via cysteine synthase under deprivation. |
| Acetyl-CoA | Reduced Levels | Key intermediate in glycolysis and energy metabolism. |
| Ethanol | Reduced Levels | Product of glycolysis. |
| Nucleotide Di- & Triphosphates | Reduced Levels | Essential for energy generation and various cellular processes. |
| Glycolytic Intermediates | Accumulation | Compounds within the glycolysis pathway, indicating impaired flux. |
| Isopropanolamine | Increased Synthesis | Specific response to L-cysteine depletion, synthesized from methylglyoxal (B44143) via aminoacetone. |
| Phosphatidylisopropanolamine | Increased Synthesis | Specific response to L-cysteine depletion. |
Biological Functions and Roles of S Methyl L Cysteine
Plant Biological Roles
Function as a Phytoalexin
S-Methyl-L-cysteine sulfoxide (B87167) (SMCSO), an amino acid derivative abundant in many vegetables, functions as a phytoalexin. researchgate.netfishersci.cacenmed.comresearchgate.net Phytoalexins are antimicrobial compounds synthesized by plants in response to stress or pathogenic exposure, serving as a crucial part of their defense system. royalsocietypublishing.org SMCSO exhibits strong anti-microbial activity, effectively preventing pathogenesis in growing plants. researchgate.netfishersci.cacenmed.comresearchgate.net Its protective action against microbial pathogens and herbivores is believed to be mediated through its degradation by cysteine sulfoxide lyases, which release bioactive compounds. fishersci.ca
Role in Plant Defense Mechanisms Against Pathogens and Herbivores
SMCSO is a non-volatile amino acid present in significant concentrations (up to 1-2% of dry weight) in various Brassica and Allium vegetables, including Brussels sprouts, cauliflower, and Chinese chives. fishersci.caresearchgate.nettandfonline.com When plant tissues are macerated, such as during herbivory or processing, SMCSO is released and becomes biologically active upon exposure to cysteine sulfoxide lyases. fishersci.catandfonline.com This enzymatic breakdown yields several derivatives, including S-methyl methanethiosulfinate, S-methyl methanethiosulfonate (B1239399), pyruvate, ammonia, sulfate (B86663), and dimethyl disulfide. fishersci.catandfonline.com These breakdown products contribute to the plant's defense, with some studies suggesting that SMCSO may specifically act as a defensive metabolite against insect herbivory in plants like rapeseed. nih.gov
Contribution to Sulfur Homeostasis in Plants
This compound is structurally related to L-cysteine and L-methionine, two fundamental sulfur-containing amino acids. medchemexpress.comjneurosci.org Its biosynthesis and metabolism are intricately linked to the broader sulfur metabolism pathways in plants. L-cysteine is recognized as the initial organic form of sulfur available in plant metabolism and serves as a critical intermediary for the assimilation of sulfur into numerous beneficial sulfur-containing compounds. royalsocietypublishing.org The presence and changes in concentrations of this compound, its sulfoxide, and γ-glutamyl derivatives during different stages of plant growth and development highlight their involvement in the dynamic regulation of sulfur within the plant system. medchemexpress.com Methionine, for instance, plays a dual role in the synthesis of this compound in plants. jneurosci.org
Mammalian Biological Roles
Beyond its roles in plants, this compound has been investigated for its potential biological activities in mammalian systems, particularly concerning its antioxidant and anti-inflammatory properties.
Antioxidant and Anti-Inflammatory Activities
This compound (SMC) has demonstrated significant antioxidant and anti-inflammatory effects in various experimental models. It is a hydrophilic compound found in Allium species such as garlic and onion. researchgate.netnih.gov
In studies involving male Wistar rats fed a high-fructose diet (HFD), oral administration of SMC (100 mg/kg body weight/day) for 60 days led to a notable attenuation of several adverse markers. researchgate.net This treatment significantly reduced elevated plasma glucose and insulin (B600854) levels, as well as the inflammatory marker tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, SMC effectively countered oxidative stress by decreasing levels of malondialdehyde (MDA), a lipid peroxidation biomarker, and by enhancing the activity of key antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GPx), and catalase (CAT). researchgate.net
Table 1: Effects of this compound (SMC) on Oxidative Stress and Inflammatory Markers in High Fructose Diet (HFD) Fed Rats researchgate.net
| Parameter | HFD Group (Control) | HFD + SMC Group | Effect of SMC Treatment |
| Plasma Glucose | Increased | Attenuated | Reduction |
| Insulin | Increased | Attenuated | Reduction |
| Malondialdehyde (MDA) | Significantly Higher | Significantly Decreased | Reduction |
| Glutathione (GSH) | Decreased | Increased | Enhancement |
| Glutathione Peroxidase (GPx) | Decreased | Increased | Enhancement |
| Catalase (CAT) | Decreased | Increased | Enhancement |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Attenuated | Reduction |
SMC functions as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA), contributing to its antioxidative, neuroprotective, and anti-obesity activities. In a Drosophila model of Parkinson's disease, dietary supplementation with SMC was shown to mimic the effects of MSRA overexpression, preventing the development of α-synuclein-induced dysfunctions and extending lifespan by bolstering the MSRA antioxidant system.
While this compound sulfoxide (SMCSO) has also shown beneficial effects, including anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties in animal and in vitro models, tandfonline.com a comparative study in hypercholesterolemic rats indicated that SMCSO had a more pronounced effect on plasma cholesterol reduction (33%) compared to this compound (16%, not statistically significant). cenmed.comtandfonline.com This suggests distinct, though related, mechanisms of action between the two compounds.
Table 2: Comparative Effects of SMCSO and SMC on Plasma Cholesterol Reduction in Hypercholesterolemic Rats cenmed.comtandfonline.com
| Compound | Plasma Cholesterol Reduction |
| This compound sulfoxide (SMCSO) | 33% |
| This compound (SMC) | 16% (not statistically significant) |
Furthermore, SMC has exhibited anti-inflammatory activity in chickens infected with Eimeria tenella, demonstrating its capacity to improve dysregulated gene expressions associated with inflammatory responses. These findings collectively highlight the potential of this compound as a compound with significant antioxidant and anti-inflammatory properties in biological systems.
Modulation of Oxidative Stress Markers (e.g., Malondialdehyde, Glutathione, Catalase, Glutathione Peroxidase)
Oxidative stress, characterized by an imbalance between oxidants and antioxidants, contributes to various pathologies. thegoodscentscompany.com this compound has demonstrated a notable capacity to modulate key oxidative stress markers. Studies in male Wistar rats fed a high-fructose diet (HFD), a model for metabolic syndrome, showed that oral administration of SMC significantly attenuated levels of malondialdehyde (MDA), a widely used indicator of lipid peroxidation and oxidative stress. nih.govnih.govresearchgate.netthegoodscentscompany.comsums.ac.ir
Concurrently, SMC treatment improved the activity of endogenous antioxidant enzymes. Specifically, it led to increased levels of glutathione (GSH), a crucial non-enzymatic antioxidant, and enhanced the activities of glutathione peroxidase (GPx) and catalase (CAT). nih.govnih.govresearchgate.netsums.ac.ir Glutathione peroxidase and catalase are vital enzymes in the primary defense against reactive oxygen species, converting harmful peroxides into less reactive molecules. nih.gov The observed changes in these markers suggest that SMC contributes to strengthening the body's antioxidant defense system. nih.govnih.govresearchgate.netsums.ac.ir
Table 1: Effects of this compound on Oxidative Stress Markers in High Fructose Diet (HFD) Fed Rats
| Marker | HFD Group (Baseline) | HFD + SMC Group (Post-treatment) | Significance (P-value) | Reference |
| Malondialdehyde (MDA) | Increased | Attenuated | P < 0.05 | nih.govsums.ac.ir |
| Glutathione (GSH) | Decreased | Increased | P < 0.05 | nih.govsums.ac.ir |
| Glutathione Peroxidase (GPx) | Decreased | Improved activity | P < 0.05 | nih.govsums.ac.ir |
| Catalase (CAT) | Decreased | Improved activity | P > 0.05 (overall) | nih.govsums.ac.ir |
Note: Data derived from a study on male Wistar rats. "Attenuated" and "Improved activity" indicate a movement towards control levels.
Influence on Lipid Metabolism
This compound has demonstrated an influence on lipid metabolism, which is critical for maintaining cardiovascular health. researchgate.nettandfonline.com Its effects extend to cholesterol levels and the activity of enzymes involved in lipid synthesis. tandfonline.com
Effects on Cholesterol Levels and Bile Acid Excretion
Research suggests that this compound can exert anti-hypercholesterolemic effects. tandfonline.com This includes potential mechanisms such as increasing the excretion of bile acids and sterols. tandfonline.com Bile acids, which are synthesized from cholesterol in the liver, play a crucial role in fat digestion and absorption, and their increased excretion can lead to a reduction in cholesterol levels. nih.govguidetopharmacology.orgwikipedia.orgnih.govcalpoly.edu While specific detailed findings on the direct impact of this compound on cholesterol levels and bile acid excretion were not extensively detailed in the provided search results, the scoping review indicates these as potential mechanisms for its beneficial effects on lipid profiles. tandfonline.com
Modulation of Lipogenic Enzymes
SMC may also modulate the activity of lipogenic enzymes, which are enzymes involved in the synthesis of lipids. tandfonline.com Altering the activity of these enzymes can influence the body's fat production and storage. While the provided search results broadly mention "altered glucose- and cholesterol-related enzymes" tandfonline.com, specific detailed research findings on the direct modulation of lipogenic enzymes by this compound were not explicitly found in the initial search. However, this remains a proposed mechanism for its beneficial effects on lipid metabolism. tandfonline.com
Impact on Glucose Metabolism and Insulin Sensitivity
This compound has shown significant effects on glucose metabolism and insulin sensitivity, making it a compound of interest in the context of metabolic disorders like type 2 diabetes. nih.govnih.govresearchgate.netresearchgate.nettandfonline.com
Effects on Glucose and Insulin Levels
Studies have demonstrated that this compound can significantly attenuate elevated plasma glucose and insulin levels. nih.govnih.govresearchgate.netsums.ac.ir In HFD-fed rats, which exhibit characteristics of insulin resistance and hyperglycemia, oral administration of SMC led to a notable reduction in both fasting glucose and insulin levels. nih.govnih.govresearchgate.netsums.ac.ir This suggests that SMC can improve insulin sensitivity and glucose homeostasis. nih.govnih.govresearchgate.netsums.ac.ir The improvement in insulin sensitivity is a key aspect of its beneficial impact on metabolic syndrome. nih.govnih.govresearchgate.net
Table 2: Effects of this compound on Glucose and Insulin Levels in High Fructose Diet (HFD) Fed Rats
| Marker | HFD Group (Baseline) | HFD + SMC Group (Post-treatment) | Significance (P-value) | Reference |
| Plasma Glucose | Increased | Attenuated | P < 0.05 | nih.govsums.ac.ir |
| Plasma Insulin | Increased | Attenuated | P < 0.05 | nih.govsums.ac.ir |
| Insulin Resistance Index | Increased | Attenuated | P < 0.05 | nih.govsums.ac.ir |
Note: Data derived from a study on male Wistar rats. "Attenuated" indicates a movement towards control levels.
Role in Microorganism Physiology
Detoxification Mechanisms
This compound plays a significant role in the detoxification processes within biological systems. researchgate.net Its involvement in detoxification is largely attributed to its antioxidant properties, which contribute to enhancing the activity of crucial detoxification enzymes, such as glutathione peroxidase and catalase, especially under conditions of oxidative stress. researchgate.net
Research findings highlight SMLC's capacity to mitigate the effects of certain harmful agents. For instance, in a rat model of diethylnitrosamine-induced hepatocarcinogenesis, SMLC administered at a dose of 100 mg/kg orally was observed to reduce the number and area of hepatocellular foci that contained the placental form of glutathione S-transferase (GST-P). caymanchem.com This indicates a role in counteracting the proliferation of pre-neoplastic lesions, suggesting an involvement in detoxifying carcinogens.
Furthermore, SMLC contributes to cellular detoxification by increasing the levels of glutathione (GSH) caymanchem.comnih.gov. Glutathione is a vital tripeptide that plays a central role in numerous detoxification pathways by directly neutralizing reactive oxygen species and participating in the conjugation of toxins for excretion. mdpi.com SMLC also directly acts as a scavenger of hydrogen peroxide and provides protection against free radicals, which are deleterious byproducts of normal metabolism and exposure to environmental toxins. nih.gov
The broader class of L-cysteine derivatives, including SMLC, has been implicated in the detoxification of aldehydes. In the enteric protozoan parasite Entamoeba histolytica, L-cysteine is utilized for the synthesis of 2-(R)-thiazolidine-4-carboxylic acid derivatives through conjugation with aldehydes. This mechanism not only helps regulate intracellular L-cysteine levels but also serves as a means of detoxifying aldehydes. asm.org
Response to Environmental Stressors
This compound contributes to an organism's ability to respond to various environmental stressors, primarily through its potent antioxidant capabilities. researchgate.net Under conditions of oxidative stress, SMLC has been shown to effectively reduce markers of oxidative damage, such as malondialdehyde (MDA) levels, while simultaneously elevating the levels of endogenous antioxidants like glutathione (GSH). caymanchem.com This protective effect has been demonstrated in studies involving rats subjected to a high-fructose diet, where SMLC administration led to a decrease in plasma glucose, insulin, and MDA levels, alongside an increase in GSH levels. caymanchem.com
In instances of chemically induced oxidative stress, such as exposure to the insecticide acetamiprid, SMLC administration has exhibited significant protective effects. It has been shown to ameliorate lipid peroxidation (LPO) and enhance the activity of crucial antioxidant enzyme systems, including glutathione S-transferase (GST) and catalase (CAT), in both liver and brain tissues of rats. nih.gov These findings underscore SMLC's role in bolstering the cellular antioxidant defense system against xenobiotic-induced damage.
SMLC's role in mitigating oxidative stress extends to specific cellular signaling pathways. Research indicates its ability to attenuate Angiotensin II (Ang II)-induced oxidative stress via the p38 MAPK signaling pathway. mdpi.com This suggests a mechanism by which SMLC can modulate cellular responses to stress signals.
Moreover, SMLC functions as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme critical for repairing oxidatively damaged proteins. This interaction has been linked to a reduction in locomotor deficits observed in a Drosophila model of Parkinson's disease, which involves the overexpression of human α-synuclein. caymanchem.com This suggests a protective role for SMLC against oxidative stress-related neurodegeneration.
Given that L-cysteine, the parent compound of SMLC, can be toxic at high intracellular concentrations due to its highly reactive thiol group, the biosynthesis pathway of SMLC in certain organisms, such as E. histolytica, is hypothesized to primarily serve in SMLC synthesis. asm.org This suggests that SMLC may function as a less toxic form or a storage reservoir for cysteine, thereby assisting cells in managing the reactive nature of free cysteine and coping with metabolic or environmental stress. asm.org
Analytical Methodologies for S Methyl L Cysteine Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are widely utilized for separating and quantifying SMC from complex matrices due to their high resolving power.
HPLC is a well-established technique for the determination of S-Methyl-L-cysteine, often coupled with various detection methods. A simple, reproducible, and sensitive HPLC method has been developed for the determination of this compound using a mobile phase consisting of Phosphate buffer (pH 6.5) and Acetonitrile in a 97:3 ratio innovareacademics.in. An Inertsustain GL-Science C-18 column (150 mm x 4.6 mm; 5µ) serves as the stationary phase, with detection typically performed by a variable wavelength UV detector innovareacademics.in. Under these conditions, this compound exhibits a retention time of 2.261 ± 0.0016 minutes innovareacademics.in. The method demonstrates linearity in the range of 100-2000 µg/ml, with a correlation of determination (R²) value of 0.9992 innovareacademics.in. The limit of detection (LOD) and limit of quantification (LOQ) for this compound are reported as 29.51 µg/ml and 89.74 µg/ml, respectively innovareacademics.in.
For the analysis of S-carboxymethyl-L-cysteine (CMC) and its metabolites, including methylcysteine (B10627), in urine and plasma, pre-column labeling techniques with fluorescent reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC) or 1-pyrenyldiazomethane (B12527) (PDAM) have been employed with HPLC nih.gov. These methods allow for the detection of amino groups and carboxylic acids, respectively, without prior extraction steps nih.gov. Notably, the (R) and (S) enantiomers of the sulfoxides of methylcysteine can be separated using reversed-phase HPLC systems, even without chiral additives or stationary phases specifically designed for enantiomeric separation nih.gov. HPLC coupled with mass spectrometry (HPLC-MS) has also been applied for the qualitative and quantitative analysis of related selenium-containing amino acids like Se-methyl-seleno-L-cysteine (Se-MeSeCys) in biological samples rsc.org.
| Parameter | Value/Description | Reference |
|---|---|---|
| Mobile Phase | Phosphate buffer (pH 6.5): Acetonitrile (97:3) | innovareacademics.in |
| Stationary Phase | Inertsustain GL-Science C-18 (150 mm x 4.6 mm; 5µ) | innovareacademics.in |
| Detection Method | UV detector (variable wavelength) | innovareacademics.in |
| Retention Time (SMC) | 2.261 ± 0.0016 min | innovareacademics.in |
| Linearity Range (SMC) | 100-2000 µg/ml | innovareacademics.in |
| Correlation of Determination (R²) | 0.9992 | innovareacademics.in |
| Limit of Detection (LOD) | 29.51 µg/ml | innovareacademics.in |
| Limit of Quantification (LOQ) | 89.74 µg/ml | innovareacademics.in |
GC-MS is employed for the determination of this compound sulfoxide (B87167) (SMCSO) and other S-alk(en)yl-L-cysteine sulfoxides, particularly in plant materials nih.govacs.org. This technique typically requires a derivatization step to convert the target amino acids into volatile derivatives suitable for GC analysis nih.gov. For instance, SMCSO can be converted to its tert-butyldimethylsilyl (TBDMS) derivative, which involves silylation on the amino, carboxyl, and an additional oxygen atom nih.govacs.org. These derivatives are then separated on a nonpolar capillary column nih.gov.
Upon electron impact ionization, the TBDMS derivative of this compound sulfoxide yields characteristic mass spectrometry fragments, including a base peak at m/z 302 (representing the amino acid side chain eliminated ion) and a major peak at m/z 436 (corresponding to the tert-butyl function eliminated ion) nih.gov. The detection limit for SMCSO using selected ion monitoring at m/z 436 has been determined to be 0.3 ng per injection nih.gov. GC-MS methods have also been developed for the determination of this compound in rat and human hemoglobin, often utilizing the D-enantiomer of S-methylcysteine as an internal standard and N-trifluoroacetyl n-butyl ester derivatives for separation on a chiral stationary phase ebi.ac.uk.
LC-MS/MS is a highly sensitive and specific analytical technique widely used for the quantitative analysis of this compound (SMC) and this compound sulfoxide (SMCSO) in various biological fluids, including human plasma and urine mdpi.comresearchgate.netdoaj.orgnih.govnih.gov. A significant advantage of modern LC-MS/MS methods is the use of isotope-labeled internal standards, such as ³⁴S-trideuteromethylcysteine (³⁴S-d₃SMC), which enhance the accuracy and precision of quantification mdpi.comresearchgate.netnih.gov.
Validated methods for SMC and SMCSO in human samples report excellent linearity with correlation coefficients (r²) greater than 0.9987 mdpi.comresearchgate.netnih.govnih.gov. The limits of detection (LOD) for SMC are 0.08 µM in urine and 0.04 µM in plasma mdpi.comresearchgate.netnih.gov. For SMCSO, the LODs are 0.03 µM in urine and 0.02 µM in plasma mdpi.comresearchgate.netnih.gov. The quantification accuracy of these methods is typically high, reported as 98.28 ± 5.66% mdpi.comresearchgate.netnih.gov. SMC and SMCSO peaks are generally detected with retention times of approximately 2.7 ± 0.01 minutes and 2.6 ± 0.01 minutes, respectively nih.gov. For SMCSO, specific product ions such as 88 and 70 are monitored for quantification mdpi.com. LC-MS/MS has also been successfully applied for the simultaneous analysis of SMCSO and other sulfur compounds in cruciferous vegetables using an Xbridge C18 column nih.gov.
| Parameter | This compound (SMC) | This compound Sulfoxide (SMCSO) | Reference |
|---|---|---|---|
| Matrix | Human Urine, Human Plasma | Human Urine, Human Plasma | mdpi.comresearchgate.netnih.govnih.gov |
| Internal Standard | ³⁴S-trideuteromethylcysteine (³⁴S-d₃SMC) | ³⁴S-trideuteromethylcysteine sulfoxide (³⁴S-d₃SMCSO) | mdpi.comresearchgate.netnih.gov |
| Limit of Detection (LOD) - Urine | 0.08 µM | 0.03 µM | mdpi.comresearchgate.netnih.gov |
| Limit of Detection (LOD) - Plasma | 0.04 µM | 0.02 µM | mdpi.comresearchgate.netnih.gov |
| Correlation Coefficient (r²) | >0.9987 | >0.9987 | mdpi.comresearchgate.netnih.govnih.gov |
| Intraday Precision | >10% | >10% | mdpi.comresearchgate.netnih.gov |
| Interday Precision | >20% | >20% | mdpi.comresearchgate.netnih.gov |
| Quantification Accuracy | 98.28 ± 5.66% | 98.28 ± 5.66% | mdpi.comresearchgate.netnih.gov |
| Retention Time | 2.7 ± 0.01 min | 2.6 ± 0.01 min | nih.gov |
Spectroscopic Techniques
Spectroscopic methods provide valuable information regarding the structural identity and chemical environment of this compound.
NMR spectroscopy is a powerful tool for the identification and detailed structural characterization of this compound and its derivatives mdpi.comnih.govresearchgate.net. Both ¹H NMR and ¹³C NMR spectra are commonly used nih.gov. For this compound in D₂O, characteristic ¹H NMR chemical shifts include: H-α at approximately 3.94 ppm (dd, J = 4.2, 7.8 Hz), H-β at around 3.10 ppm (dd, J = 4.2, 14.9 Hz) and 3.00 ppm (dd, J = 7.8, 14.9 Hz), and the S-CH₃ group as a singlet at 2.15 ppm mdpi.comnih.govchemicalbook.com. While NMR is excellent for structural elucidation and can provide some quantitative data in specific contexts, it is generally not the primary method for the precise quantification of low concentrations of SMC in complex biological samples compared to mass spectrometry-based techniques mdpi.comresearchgate.net. NMR spectroscopy has also been instrumental in studying the reactions of this compound complexes, such as with platinum(II), revealing details about ligand substitution and hydrolysis researchgate.net.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Solvent | Reference |
|---|---|---|---|---|---|---|
| ¹H | 3.94 | dd | J = 4.2, 7.8 | H-α | D₂O | mdpi.comchemicalbook.com |
| ¹H | 3.10 | dd | J = 4.2, 14.9 | H-β | D₂O | mdpi.comchemicalbook.com |
| ¹H | 3.00 | dd | J = 7.8, 14.9 | H-β' | D₂O | mdpi.comchemicalbook.com |
| ¹H | 2.15 | s | - | S-CH₃ | D₂O | nih.govchemicalbook.com |
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and convenient ambient ionization technique that allows for the direct identification of compounds from fresh samples with minimal or no sample preparation squarespace.com. This method is particularly useful for analyzing thermally fragile compounds squarespace.com. DART-MS has been successfully applied to identify this compound and its sulfoxide, as well as other γ-glutamyl derivatives, in homogenates of various Allium species, including Allium siculum and Allium tripedale squarespace.comacs.org. It offers good reproducibility for compound identification in plants nih.govresearchgate.net. However, it is important to note that DART-MS is generally not suitable for the quantitative analysis of this compound sulfoxide mdpi.comnih.govresearchgate.net.
Validation of Analytical Methods
The validation of analytical methods for this compound (SMC) is a critical step to confirm that the chosen methodology consistently produces reliable and accurate results. This process adheres to established guidelines, such as those from the International Conference on Harmonisation (ICH) or the Food and Drug Administration (FDA), ensuring the method's suitability for its specific application. innovareacademics.inmdpi.comelsevier.es
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a defined range. For SMC, methods often utilize High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
A developed HPLC method for SMC quantification established a linearity range of 100-2000 µg/mL, with a high correlation of determination (R²) value of 0.9992. The linear regression equation for this method was Y = 2173.5x + 52225, where Y represents the peak area and X is the concentration of the drug. innovareacademics.incore.ac.uk
For LC-MS/MS methods, linearity has been demonstrated over broad concentration ranges depending on the matrix. For instance, in human urine, calibration curves for SMC were linear from 0–739.75 µM, and in human plasma, they were linear from 0–73.98 µM. The correlation coefficients (r²) for these calibration curves consistently exceeded 0.9987. mdpi.comresearchgate.netnih.govnih.gov
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These parameters are crucial for assessing the sensitivity of an analytical method.
Table 1: LOD and LOQ Values for this compound (SMC) in Various Analytical Methods
| Method Type | Matrix | LOD | LOQ | Source |
| HPLC-UV | Aqueous Solution | 29.51 µg/mL | 89.74 µg/mL | innovareacademics.incore.ac.uk |
| LC-MS/MS | Human Urine | 0.08 µM | Not specified (LOQ calculated from validation data) | mdpi.comresearchgate.netnih.govnih.gov |
| LC-MS/MS | Human Plasma | 0.04 µM | Not specified (LOQ calculated from validation data) | mdpi.comresearchgate.netnih.govnih.gov |
LOD is typically calculated based on a signal-to-noise ratio of 3:1, while LOQ is often based on a signal-to-noise ratio of 10:1, in accordance with ICH guidelines. innovareacademics.in
Accuracy and Recovery Studies
Accuracy assesses the closeness of measured values to the true value, while recovery studies determine the efficiency of the analytical method in extracting and quantifying the analyte from a sample matrix.
For a developed HPLC method, accuracy was determined through recovery experiments using the standard addition method. Known amounts of SMC (at 80%, 100%, and 120% of a known concentration) were added to pre-analyzed samples, and the percentage of pure SMC recovered was calculated. This approach helps to account for potential matrix effects and interferences. innovareacademics.in
In LC-MS/MS methods for SMC and this compound sulfoxide (SMCSO) in human specimens, the quantification accuracy was reported as 98.28 ± 5.66%. mdpi.comresearchgate.netnih.govnih.gov Recovery values for SMC in urine samples were 0.9 ± 0.1, and in plasma samples, the peak area ratios were 1.0 ± 0.1. nih.gov
Table 2: Accuracy and Recovery Data for this compound (SMC) Quantification
| Method Type | Matrix | Accuracy | Recovery (SMC) | Source |
| HPLC-UV | Aqueous Solution | Determined by standard addition method | Not explicitly stated as percentage, but method validated successfully | innovareacademics.in |
| LC-MS/MS | Human Urine | 98.28 ± 5.66% | 0.9 ± 0.1 (extraction recovery) | mdpi.comresearchgate.netnih.govnih.gov |
| LC-MS/MS | Human Plasma | 98.28 ± 5.66% | 1.0 ± 0.1 (peak area ratio) | mdpi.comnih.gov |
Sample Preparation and Stability Considerations
Effective sample preparation is crucial for accurate and reproducible analytical results, particularly for complex biological or plant matrices. Stability studies ensure that the analyte remains intact and quantifiable under various storage and handling conditions.
For HPLC methods, this compound is freely soluble in water, making water a suitable solvent for preparing working standards. Standard solutions of SMC can be prepared by dissolving the compound in HPLC-grade water, followed by filtration through a 0.45-micron nylon filter paper. Dilutions for calibration curves are then made from these stock solutions. innovareacademics.incore.ac.uk Sample preparation and mobile phase preparation are often conducted at ambient temperature. innovareacademics.in
In LC-MS/MS methods for human biological samples, simple and fast preparation of human biological samples is an advantage. mdpi.comresearchgate.netnih.govnih.gov
Regarding stability, solutions of this compound have been reported to be stable during experimental measurements. innovareacademics.in General storage recommendations for this compound powder include storage at -20°C for up to 3 years or 4°C for up to 2 years. When dissolved in solvent, it is recommended to store at -80°C for 2 years or -20°C for 1 year, with fresh solutions prepared and used promptly. medchemexpress.com Some sources also suggest storage at room temperature, preferably in a cool and dark place below 15°C. tcichemicals.com
Table 3: Sample Preparation and Stability Considerations for this compound
| Aspect | Details | Source |
| Solvent for Standards | HPLC-grade water | innovareacademics.incore.ac.uk |
| Filtration | 0.45-micron Nylon filter paper | innovareacademics.incore.ac.uk |
| Preparation Temperature | Ambient temperature | innovareacademics.in |
| Stability of Solutions | Stable during experimental measurements | innovareacademics.in |
| Powder Storage | -20°C for 3 years; 4°C for 2 years; Room temperature (<15°C) | medchemexpress.comtcichemicals.com |
| Solution Storage | -80°C for 2 years; -20°C for 1 year (use promptly) | medchemexpress.com |
Advanced Research Perspectives and Future Directions
Metabolic Engineering and Synthetic Biology Approaches
Strategies for Enhanced L-Cysteine Production in Microorganisms
Weakening Degradation Pathways (e.g., L-cysteine desulfhydrase knockout)
A critical strategy for enhancing the accumulation of desired compounds like S-Methyl-L-cysteine (SMC) involves weakening or eliminating their degradation pathways. L-cysteine desulfhydrase (CD) is a key enzyme responsible for the breakdown of L-cysteine, a structurally analogous compound and often a precursor, into pyruvate, ammonia, and sulfide (B99878) nih.govwikipedia.org.
Metabolic engineering approaches have demonstrated that disrupting genes encoding CD can significantly increase the production of L-cysteine. For instance, in Corynebacterium glutamicum, the deletion of the aecD gene, which codes for CD, led to a notable increase in L-cysteine production, reaching approximately 290 mg L⁻¹ in shake flasks wikipedia.org. Similarly, in Escherichia coli, the knockout of tnaA and metC genes, both implicated in L-cysteine degradation, resulted in improved L-cysteine yields researchgate.net.
Beyond direct degradation, inhibiting the breakdown of precursors is also vital. Research on seleno-methylselenocysteine (SeMCys) production in Bacillus subtilis showed that knocking out iscSB (related to selenocysteine (B57510) degradation) and sdaA (responsible for serine degradation, a precursor to selenocysteine) substantially enhanced SeMCys accumulation. This highlights a general principle applicable to SMC biosynthesis: preventing the loss of precursors or the target compound itself is crucial for maximizing yield ontosight.ai.
Enhancing Efflux Systems for Product Accumulation
An example of this strategy's effectiveness is seen in Escherichia coli, where the overexpression of the tolC gene, which encodes an outer membrane channel involved in L-cysteine export, significantly boosted L-cysteine production. When combined with enhanced biosynthesis and attenuated degradation pathways, this approach resulted in L-cysteine yields of 1.2 g/L. This demonstrates the importance of efficient export mechanisms for overcoming product inhibition and toxicity, thereby enabling higher accumulation of the desired compound.
Optimization of Carbon and Sulfur Metabolism
Sulfur is an indispensable macronutrient for plant growth and development, primarily absorbed as sulfate (B86663) from the soil and subsequently assimilated into various organic compounds, including cysteine and methionine. The synthesis of cysteine serves as a pivotal step in sulfur assimilation and acts as a central coordinating point between sulfur, carbon, and nitrogen metabolism.
Optimizing carbon and sulfur metabolism for this compound (SMC) biosynthesis involves directing metabolic flux towards its production. In plants, the expression of genes governing sulfur absorption and assimilation is upregulated under sulfur-deficient conditions and conversely reduced when sulfur is readily available. Furthermore, key sulfur assimilation products, such as cysteine and glutathione (B108866), exert negative regulatory control over sulfur absorption and assimilation, while O-acetylserine (OAS) acts as a positive regulator.
The partitioning of metabolic flux at the adenosine (B11128) 5'-phosphosulfate (APS) step is critical. Here, APS can either be reduced to sulfite (B76179) by APS reductase (APR) or phosphorylated to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) by ATP sulfurylase (APK). A scarcity of sulfate favors the reduction of APS, thereby promoting the synthesis of cysteine, methionine, and glutathione.
From an energy efficiency perspective, utilizing alternative sulfur assimilation pathways, such as the thiosulfate (B1220275) pathway, can be advantageous. This pathway requires less ATP and NADPH compared to the sulfate pathway, making it a more efficient sulfur source for L-cysteine production and, by extension, potentially for SMC biosynthesis.
Cofactor Availability and Preference
The efficiency of enzymatic reactions involved in this compound (SMC) biosynthesis and related sulfur metabolism pathways is highly dependent on the availability and preference of specific cofactors. For instance, L-cysteine desulfhydrase, an enzyme involved in the degradation of L-cysteine, is known to be a pyridoxal-5'-phosphate (PLP)-dependent enzyme, while other forms may utilize a [4Fe-4S] center ontosight.ai. Pyridoxal-5-phosphate (P5P) also serves as a crucial cofactor for cysteine-S-conjugate beta-lyase (CBL), an enzyme that catalyzes the breakdown of this compound sulfoxide (B87167) (SMCSO), a derivative of SMC.
The cysteine synthase complex, a crucial component in cysteine synthesis, comprises serine acetyltransferase (SAT) and O-acetylserine thiol-lyase (OAS-TL). The regulation of this complex occurs at the post-translational level, coordinating the activities of these enzymes based on the availability of their respective substrates, such as sulfide and O-acetylserine (OAS). OAS, an activated form of L-serine, is synthesized from L-serine and acetyl-CoA by SAT. Elevated levels of cysteine and glutathione can lead to the repression of sulfate assimilation proteins, indicating a feedback regulatory mechanism influenced by the end-product concentrations and, indirectly, by cofactor availability.
Genetic Regulation of SMC Pathways in Plants
Plants play a pivotal role as primary producers of organic sulfur compounds, actively assimilating sulfate from the environment into essential metabolites such as cysteine, methionine, and glutathione. Molecular genetic studies have significantly advanced the understanding of the enzymes and regulatory mechanisms governing sulfur metabolism in plants.
Key sulfur-containing compounds, cysteine and glutathione, act as negative regulators of sulfur absorption and assimilation, signaling sufficient sulfur status within the plant. Conversely, O-acetylserine (OAS) functions as a positive regulator, indicating a need for increased sulfur assimilation. The cysteine synthase complex, composed of serine acetyltransferase (SAT) and O-acetylserine thiol-lyase (OAS-TL), is central to cysteine synthesis, which is a rate-limiting step in the production of glutathione. The formation and dissociation of this complex can be modulated by OAS levels, providing a fine-tuning mechanism for cysteine biosynthesis.
It is important to note that this compound sulfoxide (SMCSO), an oxidized derivative of this compound, is a well-studied sulfur compound abundant in cruciferous vegetables. Its biosynthesis in plants is considered analogous to methionine and cysteine biosynthesis, with potential pathways involving interactions between methionine-derived methyl thiol and O-acetylserine, or direct methylation of cysteine.
Comparative Biochemical Studies
Comparative biochemical studies provide insights into the metabolic roles and interactions of this compound (SMC) and its derivatives within biological systems. This compound sulfoxide (SMCSO), an oxidized derivative of this compound, is a non-volatile amino acid found abundantly in many Brassica vegetables.
The biosynthesis of SMCSO has been investigated and is considered to be analogous to the pathways involved in methionine and cysteine biosynthesis. In certain plant species, SMCSO may be synthesized through interactions between methionine-derived methyl thiol and O-acetylserine, while in others, it is produced via the direct methylation of cysteine. Notably, SMCSO is present in higher concentrations in Brassica vegetables, constituting approximately 1-2% of dry weight, which is significantly more than the combined concentration of all glucosinolates (0.1-0.6% dry weight).
The relative abundance of SMCSO compared to glucosinolates in Brassica vegetables is summarized in the table below:
| Compound Class | Typical Concentration (Dry Weight) |
| This compound Sulfoxide (SMCSO) | 1-2% |
| Glucosinolates (Combined) | 0.1-0.6% |
Interactions with Other Sulfur Compounds (e.g., Glucosinolates, Glutathione)
This compound sulfoxide (SMCSO) and glucosinolates (GLS) are prominent secondary metabolites found widely in Brassica plants, and their metabolic interplay is observed in both cruciferous and allium vegetables.
The hydrolysis of glucosinolates by myrosinase can lead to the formation of health-promoting isothiocyanates, although less desirable nitriles and epithionitriles may also be produced in the presence of specifier proteins. In contrast, the enzymatic hydrolysis of SMCSO yields beneficial volatile organosulfur compounds (VOSC), such as S-methyl methanethiosulfinate.
Glutathione (GSH), a tripeptide composed of glutamic acid, cysteine, and glycine, plays a crucial role in cellular antioxidant defense, detoxification processes, and as a cofactor for numerous enzymes. Cysteine often represents the limiting substrate for GSH biosynthesis.
The biochemical interactions of this compound and its derivatives with other sulfur compounds can have varied effects. For instance, studies on transendothelial fluid transport have shown that S-methyl glutathione exhibits effects comparable to oxidized glutathione (GSSG), whereas this compound at specific concentrations either had no effect or inhibited the fluid pump. This suggests a distinct biochemical profile for this compound compared to its glutathione analogue. In ruminant animals, this compound sulfoxide (SMCSO) is metabolized to dimethyl disulfide, a compound capable of inactivating proteins by binding to their sulfhydryl groups, which can lead to a reduction in hemoglobin content and potentially cause anemia. This highlights a specific and significant interaction with thiol-containing molecules.
Ecological and Environmental Research
This compound and its derivatives play roles in ecological interactions, particularly concerning plant-pollinator relationships and agricultural applications.
This compound sulfoxide (SMCSO) is a significant phytochemical found in the nectar and pollen of rapeseed (Brassica napus L.) flowers, a widely cultivated crop. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net Rapeseed is a member of the Brassicaceae family, known for its high SMCSO content, which can often exceed glucosinolate levels. researchgate.netroyalsocietypublishing.org
Research indicates a dual impact of SMCSO on honey bees (Apis mellifera). While SMCSO is toxic to ruminant animals, laboratory administration to honey bees showed no immediate toxic effects. royalsocietypublishing.orgfigshare.comscilit.comnih.govresearchgate.net Instead, it significantly boosted the bees' antioxidant capacity in various body parts. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net However, long-term administration of SMCSO led to a decrease in bee body weight, particularly in the thorax and head, and altered amino acid metabolism. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net
SMCSO and its related metabolites, such as 3-methylthiolactic acid sulfoxide and N-acetyl-S-methyl-L-cysteine sulfoxide, are found in bee guts, with concentrations varying among colonies, possibly due to dietary preferences. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.gov These compounds are highly concentrated in bee bodies during the summer and are distributed differently within bee bodies, with higher concentrations in the abdomens of foragers compared to nurses. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.gov SMCSO also accumulates significantly in rapeseed honey compared to other honey types. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net
The presence of SMCSO in rapeseed flowers, particularly in the anther tissue (reproductive organ), suggests a potential role as an insect-repellent phytochemical, increasing the likelihood of honey bees encountering it during foraging. royalsocietypublishing.org This highlights the complex interplay between plant secondary metabolites and pollinator health in agricultural landscapes. royalsocietypublishing.orgfigshare.comscilit.comnih.gov
Table 2: Impact of this compound Sulfoxide (SMCSO) on Honey Bees
| Aspect | Observation/Effect | Source |
| Occurrence | Found in nectar and pollen of rapeseed flowers; highly accumulates in rapeseed honey. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net | |
| Immediate Toxicity | No immediate toxic effects observed in laboratory settings. royalsocietypublishing.orgfigshare.comscilit.comnih.govresearchgate.net | |
| Antioxidant Capacity | Significantly boosts bees' antioxidant capacity. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net | |
| Long-term Effects | Decreased bee body weight (thorax and head), altered amino acid metabolism. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.govresearchgate.net | |
| Distribution in Bees | Varies among colonies (gut), highly concentrated in bodies during summer, higher in abdomens of foragers vs. nurses. royalsocietypublishing.orgfigshare.comscilit.comresearchgate.netnih.gov | |
| Ecological Role | Potential insect-repellent in rapeseed flowers, particularly in anther tissue. royalsocietypublishing.org |
This compound (SMLC) and its sulfoxide (SMCSO) play various roles in agricultural contexts, particularly concerning plant defense and the nutritional quality of crops.
As plant secondary metabolites, SMCSO functions as a phytoalexin, providing strong antimicrobial activity that protects growing plants from pathogens. researchgate.net This inherent defense mechanism contributes to the natural resistance of Brassicaceae and Allium crops against microbial threats. researchgate.net The degradation products of SMCSO, such as methyl methanethiolsulfinates, have also been identified as important antibacterial compounds in cabbage, effective against bacteria like Leuconostoc mesenteroides. nih.gov
Research into the formation of volatile sulfur compounds (VOSCs) from SMCSO in Brassica vegetables indicates that S-methyl methanethiosulfinate is the main VOSC released. nih.govresearchgate.net These VOSCs can contribute to the characteristic flavors and aromas of these vegetables, which are important aspects of crop quality and consumer preference. The recovery of VOSCs in Brassica oleracea has been correlated with the abundance of two isoforms of cystine lyase, suggesting a genetic basis for the production of these compounds. nih.govresearchgate.net
The understanding of SMLC and SMCSO's roles in plant defense and their contribution to the biochemical profile of economically important crops can inform future agricultural practices aimed at enhancing crop resistance and nutritional value.
Table 3: Role of this compound and its Sulfoxide in Agricultural Practices
| Aspect | Role/Contribution | Source |
| Plant Defense | SMCSO acts as a phytoalexin with strong antimicrobial activity against pathogens. researchgate.net | |
| Methyl methanethiolsulfinates (from SMCSO degradation) show antibacterial properties. nih.gov | ||
| Crop Composition | SMCSO is abundant in Brassicaceae and Allium crops (e.g., cabbage, onions, garlic). researchgate.netlktlabs.comnih.gov | |
| Flavor/Aroma | SMCSO degrades to volatile sulfur compounds (VOSCs), contributing to crop sensory qualities. nih.govresearchgate.net | |
| Genetic Basis | VOSC recovery from SMCSO correlates with cystine lyase abundance in Brassica oleracea. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing S-methyl-L-cysteine in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are widely used for structural confirmation and quantification. For instance, fluorescence spectroscopy has been employed to study its bioavailability by measuring binding constants (e.g., ) with bovine serum albumin (BSA) . NIST provides validated spectroscopic data (e.g., InChIKey: IDIDJDIHTAOVLG-GSVOUGTGSA-N) for cross-referencing experimental results .
Q. How does this compound interact with oxidative stress biomarkers in vitro?
- Methodological Answer : Standard assays include the hydroxyl radical suppression test and anti-peroxyl activity assays. Studies show that this compound exhibits dose-dependent antioxidant effects, with enhanced efficacy when complexed with metals like zinc (e.g., [Zn(S-Met)₂] suppresses radicals more effectively at 10 mM) . Researchers should normalize results against controls (e.g., glutathione) and account for pH-dependent hydrolysis, as seen in red cabbage studies .
Advanced Research Questions
Q. How can contradictions in reported antioxidant mechanisms of this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., cell-free vs. cellular systems). For example, while this compound alone shows moderate radical suppression, its efficacy in vivo depends on metabolic conversion to active thiols. Researchers should conduct comparative studies using isotopic labeling (e.g., carbon-11 in positron emission tomography) to track metabolite pathways and validate mechanisms . Additionally, systematic reviews should stratify data by dosage, model organism, and measurement techniques (e.g., fluorescence vs. electron paramagnetic resonance) .
Q. What experimental designs are optimal for studying this compound’s role in neurodegenerative diseases?
- Methodological Answer : Preclinical studies should integrate:
- In vitro models : Neuronal cell lines treated with oxidative stressors (e.g., H₂O₂) and co-administered this compound.
- In vivo models : Transgenic mice (e.g., Parkinson’s models) with biomarkers like α-synuclein aggregation monitored via immunohistochemistry.
- Dosage considerations : Studies highlight neuroprotection at 30 mg/kg/day in rodent models, requiring rigorous pharmacokinetic profiling to account for blood-brain barrier permeability . Ethical approval and statistical power analysis (e.g., ANOVA with post-hoc tests) are critical for translational relevance .
Q. How can synthesis protocols for this compound derivatives be optimized for catalytic applications?
- Methodological Answer : Metal-organic frameworks (MOFs) incorporating this compound have been used for selective CO₂ cycloaddition. Key steps include:
- Synthesis : Reacting L-cysteine with methylating agents (e.g., methyl iodide) under inert conditions.
- Characterization : X-ray crystallography to confirm framework geometry and Brunauer-Emmett-Teller (BET) analysis for surface area quantification.
- Validation : Testing catalytic efficiency via gas chromatography, with reproducibility ensured by triplicate runs and error bars .
Data Contradiction and Reproducibility
Q. Why do bioavailability studies of this compound yield conflicting results across models?
- Methodological Answer : Variability stems from differences in transport mechanisms (e.g., BSA binding vs. passive diffusion) and species-specific metabolism. For consistency, researchers should:
- Use standardized protocols for plasma metabolite analysis (e.g., HPLC with UV detection at 254 nm).
- Report protein-binding percentages, as unbound fractions dictate bioactivity .
- Reference NIST’s thermodynamic data (e.g., solubility: 30 mg/mL in H₂O) to control for solvent effects .
Q. What statistical approaches are recommended for meta-analyses of this compound’s anti-obesity effects?
- Methodological Answer : Employ random-effects models to account for heterogeneity in study designs (e.g., high-fat diet vs. genetic obesity models). Sensitivity analyses should exclude outliers identified via Cook’s distance. Data from fluorescence-based lipid accumulation assays (e.g., 3T3-L1 adipocytes) require normalization to total protein content .
Ethical and Reporting Standards
Q. What ethical considerations are paramount in this compound research involving animal models?
- Methodological Answer : Follow ARRIVE guidelines for reporting in vivo experiments, including:
- Justification of sample sizes via power analysis.
- Detailed anesthesia/euthanasia protocols (e.g., ISO 10993-2 compliance).
- Disclosure of conflicts of interest, particularly in studies funded by supplement manufacturers .
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound?
- Methodological Answer : Validate computational models (e.g., molecular docking) with mutagenesis studies. For example, if simulations predict BSA binding at Domain III but experiments show Domain I affinity, revise force field parameters or solvent models. Cross-validate with spectroscopic techniques like circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
